Cas no 2229233-09-2 (O-2-(3-fluoro-4-nitrophenyl)ethylhydroxylamine)

O-2-(3-fluoro-4-nitrophenyl)ethylhydroxylamine Chemical and Physical Properties
Names and Identifiers
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- O-2-(3-fluoro-4-nitrophenyl)ethylhydroxylamine
- EN300-1805335
- O-[2-(3-fluoro-4-nitrophenyl)ethyl]hydroxylamine
- 2229233-09-2
-
- Inchi: 1S/C8H9FN2O3/c9-7-5-6(3-4-14-10)1-2-8(7)11(12)13/h1-2,5H,3-4,10H2
- InChI Key: MCTKRMDFFYKLPD-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)CCON)[N+](=O)[O-]
Computed Properties
- Exact Mass: 200.05972032g/mol
- Monoisotopic Mass: 200.05972032g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 81.1Ų
O-2-(3-fluoro-4-nitrophenyl)ethylhydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1805335-0.05g |
O-[2-(3-fluoro-4-nitrophenyl)ethyl]hydroxylamine |
2229233-09-2 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1805335-0.1g |
O-[2-(3-fluoro-4-nitrophenyl)ethyl]hydroxylamine |
2229233-09-2 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1805335-10.0g |
O-[2-(3-fluoro-4-nitrophenyl)ethyl]hydroxylamine |
2229233-09-2 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1805335-2.5g |
O-[2-(3-fluoro-4-nitrophenyl)ethyl]hydroxylamine |
2229233-09-2 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1805335-0.5g |
O-[2-(3-fluoro-4-nitrophenyl)ethyl]hydroxylamine |
2229233-09-2 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1805335-0.25g |
O-[2-(3-fluoro-4-nitrophenyl)ethyl]hydroxylamine |
2229233-09-2 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1805335-1.0g |
O-[2-(3-fluoro-4-nitrophenyl)ethyl]hydroxylamine |
2229233-09-2 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1805335-5.0g |
O-[2-(3-fluoro-4-nitrophenyl)ethyl]hydroxylamine |
2229233-09-2 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1805335-5g |
O-[2-(3-fluoro-4-nitrophenyl)ethyl]hydroxylamine |
2229233-09-2 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1805335-10g |
O-[2-(3-fluoro-4-nitrophenyl)ethyl]hydroxylamine |
2229233-09-2 | 10g |
$4236.0 | 2023-09-19 |
O-2-(3-fluoro-4-nitrophenyl)ethylhydroxylamine Related Literature
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1. Book reviews
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
Additional information on O-2-(3-fluoro-4-nitrophenyl)ethylhydroxylamine
Introduction to O-2-(3-fluoro-4-nitrophenyl)ethylhydroxylamine (CAS No. 2229233-09-2)
O-2-(3-fluoro-4-nitrophenyl)ethylhydroxylamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2229233-09-2, is a derivative of hydroxylamine and features a unique structural framework that includes both a fluoro and nitro substituent on a phenyl ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The< strong>O-2-(3-fluoro-4-nitrophenyl)ethylhydroxylamine molecule is characterized by its ethylhydroxylamine moiety, which is known for its reactivity in forming Schiff bases and other coordination complexes. This reactivity is particularly useful in medicinal chemistry, where such intermediates can be further modified to develop novel therapeutic agents. The fluoro substituent at the 3-position of the phenyl ring enhances the lipophilicity of the molecule, while the nitro group at the 4-position contributes to its electronic properties, influencing its interactions with biological targets.
In recent years, there has been growing interest in the development of fluorinated nitroaromatic compounds due to their potential applications in drug discovery. The combination of fluorine and nitro groups in O-2-(3-fluoro-4-nitrophenyl)ethylhydroxylamine makes it an attractive scaffold for designing molecules with enhanced metabolic stability and improved binding affinity to biological receptors. For instance, fluorinated nitroaromatics have been shown to exhibit potent activity against various enzymes and receptors, making them promising candidates for treating inflammatory diseases, cancer, and infectious disorders.
Recent studies have highlighted the role of hydroxylamine derivatives in modulating biological pathways. The ethylhydroxylamine group in O-2-(3-fluoro-4-nitrophenyl)ethylhydroxylamine can participate in redox reactions, which are crucial for many cellular processes. This property has been exploited in the development of prodrugs and antioxidants, where the hydroxylamine group can be selectively activated or scavenged under specific physiological conditions. Such applications underscore the versatility of this compound as a building block in medicinal chemistry.
The synthesis of O-2-(3-fluoro-4-nitrophenyl)ethylhydroxylamine involves multi-step organic reactions, typically starting from commercially available aromatic precursors. The introduction of the fluoro and nitro groups requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the process and improve efficiency. These methods not only enhance the scalability of production but also allow for greater functional diversity in the final product.
The pharmacological potential of O-2-(3-fluoro-4-nitrophenyl)ethylhydroxylamine has been explored in several preclinical studies. Researchers have investigated its interactions with enzymes such as cytochrome P450 monooxygenases and flavin-containing monooxygenases, which are critical for drug metabolism. The presence of both fluoro and nitro substituents has been found to influence enzyme kinetics, potentially leading to increased drug bioavailability and reduced toxicity. These findings suggest that this compound could serve as a lead structure for developing new therapeutic agents with improved pharmacokinetic profiles.
In addition to its applications in drug discovery, O-2-(3-fluoro-4-nitrophenyl)ethylhydroxylamine has shown promise in material science. Its unique chemical structure makes it suitable for designing advanced materials with tailored electronic properties. For example, fluorinated nitroaromatics have been used to create conductive polymers and organic semiconductors, which are essential components in electronic devices such as solar cells and transistors. The ability to fine-tune the electronic characteristics of these materials through molecular engineering opens up new possibilities for innovation in nanotechnology.
The future direction of research on O-2-(3-fluoro-4-nitrophenyl)ethylhydroxylamine is likely to focus on expanding its therapeutic applications and exploring novel synthetic methodologies. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery process by enabling rapid screening of potential derivatives and predicting their biological activity. Furthermore, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be crucial for translating laboratory findings into clinical applications.
In conclusion, O-2-(3-fluoro-4-nitrophenyl)ethylhydroxylamine (CAS No. 2229233-09-2) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with enhanced pharmacological properties. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing global health challenges and technological advancements.
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